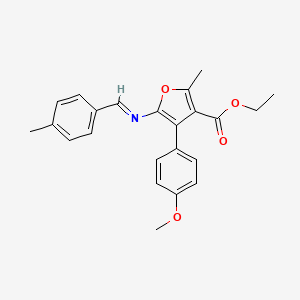
2-((Carboxymethyl)(ethyl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Carboxymethyl)(ethyl)amino)benzoic acid is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.231 g/mol . . It is characterized by the presence of a benzoic acid moiety substituted with a carboxymethyl and ethylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Carboxymethyl)(ethyl)amino)benzoic acid can be achieved through various synthetic routes. One common method involves the Ullmann reaction under microwave irradiation . This reaction typically involves the coupling of a halogenated benzoic acid derivative with an amine in the presence of a copper catalyst. The reaction conditions include heating the mixture to around 90°C for 30 minutes, followed by the addition of a copper(I) chloride catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the Ullmann reaction remains a viable method for large-scale synthesis, given its efficiency and relatively mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-((Carboxymethyl)(ethyl)amino)benzoic acid undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-((Carboxymethyl)(ethyl)amino)benzoic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-((Carboxymethyl)(ethyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. As a glycine derivative, it can influence the secretion of anabolic hormones and supply fuel during exercise . It also plays a role in mental performance during stress-related tasks and prevents exercise-induced muscle damage . The exact molecular targets and pathways are still under investigation, but its effects are likely mediated through interactions with amino acid receptors and transporters .
Comparación Con Compuestos Similares
Similar Compounds
2-((Carboxymethyl)amino)benzoic acid: This compound is a glycine derivative similar to 2-((Carboxymethyl)(ethyl)amino)benzoic acid but lacks the ethyl group.
2-(Carboxymethyl-methyl-amino)-benzoic acid: This compound has a methyl group instead of an ethyl group.
2-(Carboxymethyl-propionyl-amino)benzoic acid: This compound has a propionyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of both carboxymethyl and ethylamino groups, which confer distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in specific research applications where these functional groups are required.
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
2-[carboxymethyl(ethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-12(7-10(13)14)9-6-4-3-5-8(9)11(15)16/h3-6H,2,7H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
HWURWIWEIFEWDZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(=O)O)C1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B11977961.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11977967.png)

![4-[(4-Benzyl-piperazin-1-ylimino)-methyl]-phenol](/img/structure/B11977983.png)
![methyl 2-{[(6-chloro-4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoate](/img/structure/B11977999.png)
![2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11978005.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11978025.png)
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978031.png)
![7,9-Dichloro-5-cyclohexyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11978044.png)



![Isopropyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978057.png)
